Fmoc-Arg(Z)2-OH

Vue d'ensemble

Description

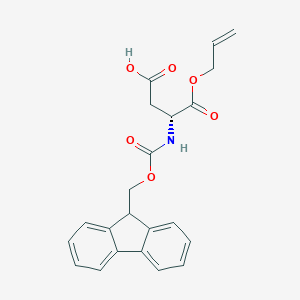

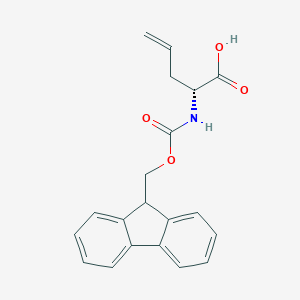

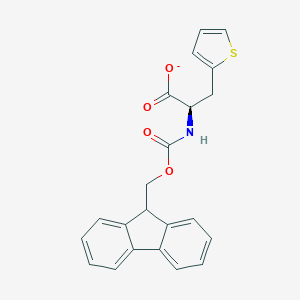

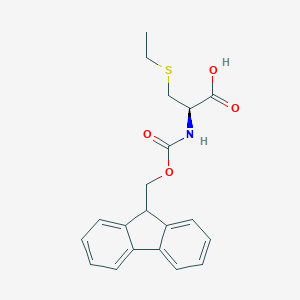

Fmoc-Arg(Z)2-OH is a derivative used for Fmoc solid-phase peptide synthesis (SPPS) of Arginine-containing peptides . It has a molecular formula of C37H36N4O8 and a molecular weight of 664.704 Da .

Synthesis Analysis

Fmoc-Arg(Z)2-OH can be synthesized starting from Z-Orn-OH and N,N′-bis (tert-butoxycarbonyl) -S-methylisothiourea . A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

Molecular Structure Analysis

Fmoc-Arg(Z)2-OH contains a total of 89 bonds, including 53 non-H bonds, 29 multiple bonds, 17 rotatable bonds, 5 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 3 (thio-) carbamate (aliphatic), 1 guanidine derivative, and 1 hydroxyl group .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Arg(Z)2-OH can be removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-Arg(Z)2-OH is a solid substance that should be stored in a sealed, dry place, preferably in a freezer under -20°C .

Applications De Recherche Scientifique

Peptide Synthesis Building Block

Fmoc-Arg(Z)2-OH is commonly used as a building block in peptide synthesis. It provides protection to the arginine amino acid, allowing for efficient peptide bond formation without unwanted side reactions. This compound is essential for creating arginine-containing peptides, which are crucial in various biological processes .

Orthogonal Deprotection Strategy

This compound plays a significant role in the orthogonal deprotection strategy of Fmoc, which is a method used to improve the synthesis of sensitive peptides. For example, it has been applied to the synthesis of Z-Arg-Lys-AOMK, showcasing its utility in creating complex peptide structures .

Minimal Protection Green Chemistry

Fmoc-Arg(Z)2-OH is also involved in side-chain unprotected couplings to peptide molecules. This approach is part of a minimal-protection green chemistry strategy that aims to reduce the number of protection-deprotection steps in peptide synthesis, thereby simplifying the process and minimizing waste .

Research and Production Support

Beyond its direct applications in peptide synthesis, Fmoc-Arg(Z)2-OH is also a product offered by companies that support research, production, healthcare, and science education markets. This highlights its importance not only in scientific research but also in various industrial and educational applications .

Mécanisme D'action

Target of Action

Fmoc-Arg(Z)2-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acids that make up the peptide chain . The compound plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

Fmoc-Arg(Z)2-OH interacts with its targets through a process known as deprotection . The Fmoc group is rapidly removed by a base, usually piperidine . This removal unmasks the primary amines, allowing them to participate in peptide bond formation . The Z group (benzyloxycarbonyl) is also a protecting group for the guanidine part of the arginine residue, which can be removed under acidic conditions .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Arg(Z)2-OH is peptide synthesis . By protecting the amino acids, Fmoc-Arg(Z)2-OH allows for the controlled formation of peptide bonds, which link the amino acids together into a chain . The downstream effects of this include the creation of specific peptide sequences, which can have various biological functions depending on their structure .

Result of Action

The result of Fmoc-Arg(Z)2-OH’s action is the formation of a peptide with a specific sequence . The molecular and cellular effects of the compound’s action would therefore depend on the nature of the peptide being synthesized .

Action Environment

The action of Fmoc-Arg(Z)2-OH can be influenced by various environmental factors. For instance, the compound should be handled in a dust-free environment to avoid inhalation or contact with skin and eyes . Additionally, the deprotection process requires specific conditions, such as the presence of a base for Fmoc removal . The stability and efficacy of Fmoc-Arg(Z)2-OH can also be affected by factors such as temperature and pH .

Safety and Hazards

Fmoc-Arg(Z)2-OH is classified under GHS07. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Z)2-OH | |

CAS RN |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.